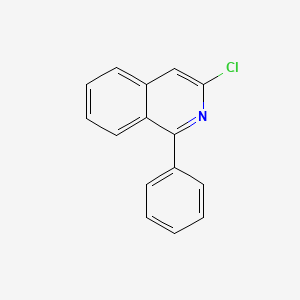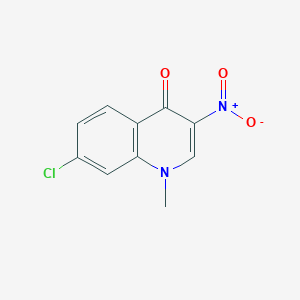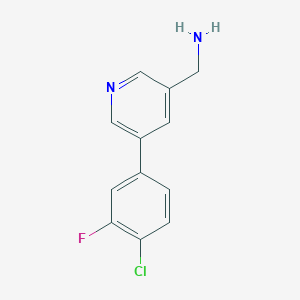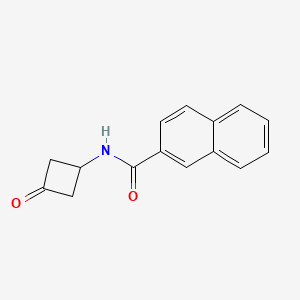
Methyl 5-(2-cyanophenyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-cyanophenyl)nicotinate is an organic compound with the molecular formula C14H10N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group and a cyanophenyl group attached to the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-(2-cyanophenyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 5-(2-cyanophenyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromo-2-cyanophenyl nicotinate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The esterification process is optimized to minimize by-products and maximize yield. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
Methyl 5-(2-cyanophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-(2-cyanophenyl)nicotinic acid.
Reduction: Formation of 5-(2-aminophenyl)nicotinate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 5-(2-cyanophenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-(2-cyanophenyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator in topical formulations.
5-(2-cyanophenyl)nicotinic acid: The parent acid of Methyl 5-(2-cyanophenyl)nicotinate, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
This compound is unique due to the presence of both a methyl ester and a cyanophenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, offering advantages over simpler analogs in terms of stability and functional group compatibility.
特性
CAS番号 |
1346691-50-6 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
methyl 5-(2-cyanophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12-6-11(8-16-9-12)13-5-3-2-4-10(13)7-15/h2-6,8-9H,1H3 |
InChIキー |
WDJQXHXVGPIRKZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)












